

Spectroscopic Data of Vanillin Acetate: A Technical Guide

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Introduction

Vanillin acetate (4-formyl-2-methoxyphenyl acetate) is a chemically modified form of vanillin, a primary component of vanilla bean extract. The addition of an acetate group alters its physical and chemical properties, making its characterization by spectroscopic methods essential for researchers in fields such as flavor chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **vanillin acetate**, complete with detailed experimental protocols and a logical workflow for its analysis.

Chemical Structure

IUPAC Name: (4-formyl-2-methoxyphenyl) acetate Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol CAS Number: 881-68-5

Spectroscopic Data

The following tables summarize the key spectroscopic data for **vanillin acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Vanillin Acetate



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.92	S	1H	Aldehyde (-CHO)
7.51	dd, J=8.0, 1.8 Hz	1H	Ar-H
7.46	d, J=1.8 Hz	1H	Ar-H
7.18	d, J=8.0 Hz	1H	Ar-H
3.87	s	3H	Methoxy (-OCH₃)
2.32	S	3H	Acetyl (-COCH₃)

Solvent: CDCl₃. Data is a representative compilation from multiple sources.

Table 2: 13C NMR Spectroscopic Data for Vanillin Acetate

Chemical Shift (δ) ppm	Assignment
191.1	Aldehyde Carbonyl (C=O)
168.5	Ester Carbonyl (C=O)
152.0	Ar-C
144.5	Ar-C
134.4	Ar-C
124.7	Ar-CH
122.9	Ar-CH
112.9	Ar-CH
56.1	Methoxy (-OCH₃)
20.6	Acetyl (-CH₃)

Solvent: CDCl₃. Data is a representative compilation from multiple sources.



Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for Vanillin Acetate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Weak	Aromatic C-H Stretch
~2980	Weak	Aliphatic C-H Stretch
~1765	Strong	Ester C=O Stretch
~1695	Strong	Aldehyde C=O Stretch
~1600, ~1505	Medium	Aromatic C=C Stretch
~1200	Strong	C-O Stretch (Ester)
~1125	Strong	C-O Stretch (Ether)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Vanillin Acetate (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
194	Moderate	[M]+ (Molecular Ion)
152	High	[M - CH ₂ CO] ⁺
124	Moderate	[M - CH ₂ CO - CO] ⁺
43	High	[CH₃CO]+

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **vanillin acetate**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **vanillin acetate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Temperature: 298 K.
- Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS



signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of vanillin acetate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of vanillin acetate into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition (El Mode):



Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

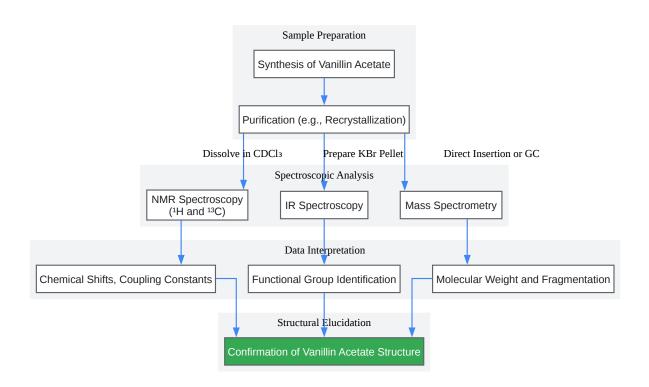
Mass Range: Scan from m/z 40 to 300.

 Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **vanillin acetate**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **vanillin acetate**.

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